Sodium S-(3-methoxybenzyl) sulfurothioate
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Overview
Description
Sodium S-(3-methoxybenzyl) sulfurothioate is a sulfur-containing organic compound known for its stability and moisture resistance. It belongs to the class of Bunte salts, which are widely used as thiolating agents in organic synthesis. These compounds are valuable intermediates in the preparation of various sulfur-containing compounds, which have significant applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium S-(3-methoxybenzyl) sulfurothioate typically involves the reaction of 3-methoxybenzyl chloride with sodium thiosulfate. The reaction is carried out in an aqueous medium under basic conditions, usually at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous stirring and controlled addition of reactants to ensure complete conversion. The final product is obtained through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions: Sodium S-(3-methoxybenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Thioethers
Scientific Research Applications
Sodium S-(3-methoxybenzyl) sulfurothioate has diverse applications in scientific research:
Chemistry: It is used as a thiolating agent in the synthesis of sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms involving sulfur transfer.
Industry: It is used in the production of agrochemicals and materials with specific sulfur functionalities.
Mechanism of Action
The mechanism of action of sodium S-(3-methoxybenzyl) sulfurothioate involves the transfer of the sulfur atom to various substrates. This transfer is facilitated by the nucleophilic attack of the sulfur atom on electrophilic centers in the substrate. The compound can act as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the substrate.
Comparison with Similar Compounds
- Sodium S-benzyl sulfurothioate
- Sodium S-methyl sulfurothioate
- Sodium S-ethyl sulfurothioate
Comparison: Sodium S-(3-methoxybenzyl) sulfurothioate is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and stability. Compared to sodium S-benzyl sulfurothioate, it may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The methoxy group can also enhance the solubility of the compound in organic solvents, making it more versatile in various applications.
Properties
Molecular Formula |
C8H9NaO4S2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
sodium;1-methoxy-3-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2.Na/c1-12-8-4-2-3-7(5-8)6-13-14(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
BYFFYFYGDSBZRQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)CSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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